molecular formula C21H23NO4 B2650131 N-(1-adamantyl)-8-methoxy-2-oxochromene-3-carboxamide CAS No. 714262-99-4

N-(1-adamantyl)-8-methoxy-2-oxochromene-3-carboxamide

Cat. No. B2650131
CAS RN: 714262-99-4
M. Wt: 353.418
InChI Key: JCTRAARRRKWXMA-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

Adamantane is a tricyclic cage compound of C10H16 formula . The rigidity of the adamantane chains was evaluated using an analysis of the viscosity of adamantanes and light scattering data of a dilute adamantane solution using worm-like chain models .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane derivatives are known for their excellent thermal stability . The alignment of the rigid adamantane chains in the solid-state has also been reported .

Scientific Research Applications

Anti-Dengue Virus Activity

The compound has been used in the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors . The study focused on the synthesis of these hybrids for their potential anti-Dengue virus activity . The compound showed significant anti-DENV serotype 2 activity .

Antimicrobial Activity

The compound has shown promising results in antimicrobial activity tests . It has been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and the yeast-like pathogenic fungus Candida albicans .

Synthesis of N-Aryl Derivatives

The compound has been used in the synthesis of N-aryl derivatives of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for this synthesis .

Microwave Optimized Synthesis

The compound has been synthesized under microwave irradiation conditions in a one-pot reaction . The use of microwave irradiation led to significant increases in yields and a reduction in reaction times .

Study of Steric Hindrances

The compound has been used in studies to understand the effect of steric hindrances at the primary amino groups . The reactivity of the amines was found to strongly depend on their structure .

Mechanism of Action Studies

The compound has been used in studies to understand the mechanism of action of certain reactions . For example, it has been used in studies to understand the mechanism of the Chan–Lam reaction .

Safety And Hazards

While specific safety data for “N-(1-adamantyl)-8-methoxy-2-oxochromene-3-carboxamide” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling adamantane derivatives .

Future Directions

The synthesis and study of adamantane derivatives continue to be a promising area of research, particularly in the fields of medicinal chemistry, catalyst development, and nanomaterials . The development of new methods for their preparation and the study of their polymerization reactions are among the future directions in this field .

properties

IUPAC Name

N-(1-adamantyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-17-4-2-3-15-8-16(20(24)26-18(15)17)19(23)22-21-9-12-5-13(10-21)7-14(6-12)11-21/h2-4,8,12-14H,5-7,9-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTRAARRRKWXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-8-methoxy-2-oxochromene-3-carboxamide

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